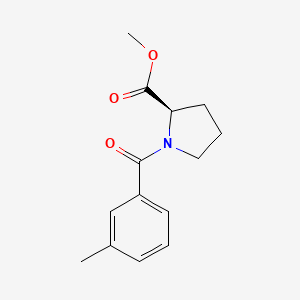

methyl (2R)-1-(3-methylbenzoyl)pyrrolidine-2-carboxylate

Descripción general

Descripción

Methyl (2R)-1-(3-methylbenzoyl)pyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates This compound is characterized by the presence of a pyrrolidine ring, a methylbenzoyl group, and a carboxylate ester

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-1-(3-methylbenzoyl)pyrrolidine-2-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

Introduction of the Methylbenzoyl Group: The methylbenzoyl group can be introduced via an acylation reaction using 3-methylbenzoyl chloride and a suitable base.

Esterification: The carboxylate ester is formed by reacting the carboxylic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of methyl (2R)-1-(3-methylbenzoyl)pyrrolidine-2-carbox

Actividad Biológica

Methyl (2R)-1-(3-methylbenzoyl)pyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

This compound features a pyrrolidine ring substituted with a 3-methylbenzoyl group and a carboxylate ester. The synthesis typically involves:

- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions involving appropriate amines and carbonyl compounds.

- Acylation : Introduction of the 3-methylbenzoyl group via acylation with 3-methylbenzoyl chloride.

- Esterification : Formation of the carboxylate ester through reaction with methanol in the presence of an acid catalyst.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral activity. A study highlighted its potential as an antiviral agent, suggesting mechanisms that may inhibit viral replication pathways .

Antimicrobial Activity

This compound has been tested against various microbial strains, demonstrating significant antimicrobial effects. This activity is attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of this compound, particularly in models of neurodegenerative diseases. It has shown promise in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Antimicrobial | Significant inhibition against bacterial strains | |

| Neuroprotective | Reduction in oxidative stress |

Case Study: Antiviral Mechanism

In a controlled study, this compound was administered to cell cultures infected with a specific virus. The results indicated a marked decrease in viral load, suggesting that the compound interferes with viral entry or replication processes. Further mechanistic studies are warranted to elucidate the exact pathways involved .

Propiedades

IUPAC Name |

methyl (2R)-1-(3-methylbenzoyl)pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-10-5-3-6-11(9-10)13(16)15-8-4-7-12(15)14(17)18-2/h3,5-6,9,12H,4,7-8H2,1-2H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZCQSCWQKLPTLU-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2CCCC2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C(=O)N2CCC[C@@H]2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.